2C-I-NBOMe-d6
Description
2C-I-NBOMe-d6 is a deuterium-labeled analogue of 2C-I-NBOMe (25I-NBOMe), a potent synthetic phenethylamine-derived hallucinogen. The deuterated variant is chemically engineered by replacing six hydrogen atoms with deuterium isotopes, typically at metabolically stable positions. Structurally, this compound retains the core features of 25I-NBOMe: a 4-iodo-2,5-dimethoxyphenethylamine backbone with an N-(2-methoxybenzyl) substitution. Its primary application lies in forensic and clinical toxicology, where it ensures accurate quantification of non-deuterated 25I-NBOMe in biological samples .
Properties
Molecular Formula |
C₁₈H₁₆D₆INO₃ |
|---|---|
Molecular Weight |
433.31 |
Synonyms |
4-Iodo-2,5-(dimethoxy-d6)-N-[(2-methoxyphenyl)methyl]benzeneethanamine; NBOMe-2C-I-d6; BOM-CI-d6; Cimbi-5-d6; Solaris-d6; 25I-NBOMe-d6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Non-Deuterated 2C-I-NBOMe (25I-NBOMe)
- Structural Similarities : Both compounds share identical core structures, including the iodo-substituted phenyl ring and N-benzyl methoxy group.
- Functional Differences: Pharmacological Activity: 25I-NBOMe is a potent 5-HT2A receptor agonist with hallucinogenic effects at sub-milligram doses. Applications: 25I-NBOMe is associated with recreational use and high toxicity, whereas the deuterated form is exclusively used in laboratory settings for MS quantification .
Parent Compound 2C-I
- Structural Differences : 2C-I lacks the N-benzyl methoxy group present in 2C-I-NBOMe-d5.
- Potency : The addition of the N-benzyl group in NBOMe derivatives increases 5-HT2A receptor affinity by 10–100-fold compared to 2C-I, making 25I-NBOMe significantly more potent .
- Metabolic Stability : Deuterium labeling in 2C-I-NBOMe-d6 slows hepatic metabolism, a feature absent in 2C-I, which undergoes rapid oxidative deamination .
Other NBOMe Derivatives (25B-NBOMe, 25C-NBOMe)
- Substituent Variations :
- 25B-NBOMe : Bromine substitution at the 4-position of the phenyl ring.
- 25C-NBOMe : Chlorine substitution at the 4-position.
- Pharmacological Profile: All NBOMe derivatives exhibit high 5-HT2A affinity, but halogen substitutions influence potency and duration.
Deuterated Analogues (e.g., 2C-C-D6.HCl)
- Functional Similarities : Like this compound, 2C-C-D6.HCl is a deuterated internal standard used for MS quantification.
- Structural Differences : 2C-C-D6.HCl features a chlorine substituent instead of iodine and lacks the NBOMe group, reducing its receptor-binding potency .
Data Tables
Table 1: Structural and Functional Comparison of this compound and Analogues
*Deuterium positions may vary. †Calculated based on deuterium substitution (1.006 g/mol per D atom).
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